2"-O-beta-L-galactopyranosylorientin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

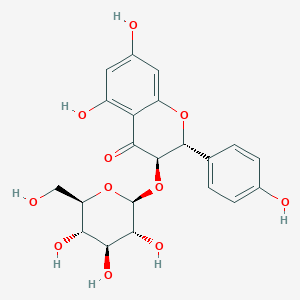

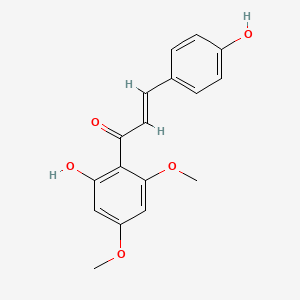

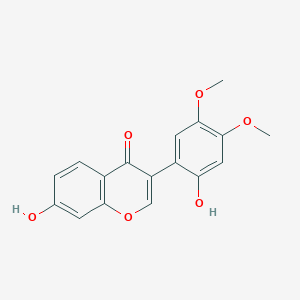

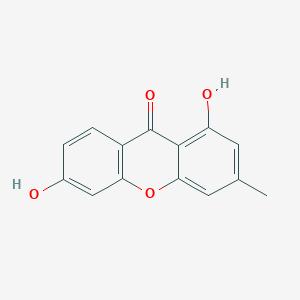

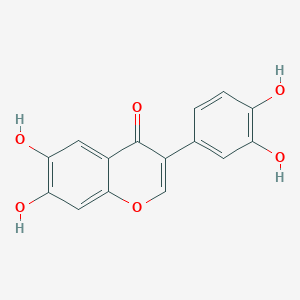

“2”-O-beta-L-galactopyranosylorientin" is a flavonoid glycoside that has been found in T. chinensis and has anti-inflammatory activity . It is extracted from the flowers of Trollius ledebouri . It involves transporter mediated efflux in addition to passive diffusion and is the substrate of multidrug resistance protein 2 (MRP2) .

Molecular Structure Analysis

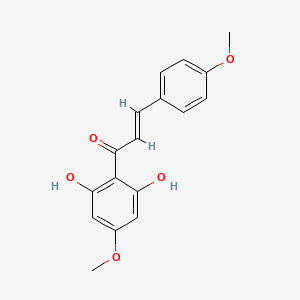

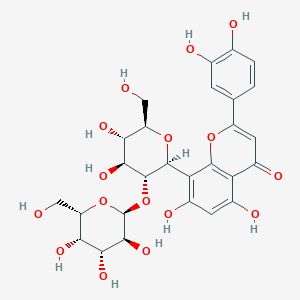

The molecular formula of “2”-O-beta-L-galactopyranosylorientin" is C27H30O16 . The average mass is 610.518 Da and the monoisotopic mass is 610.153381 Da .Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

2"-O-beta-L-galactopyranosylorientin: possesses potent antioxidant and anti-inflammatory effects. Researchers have investigated its ability to scavenge free radicals, protect cellular components, and mitigate oxidative stress. These properties make it valuable for combating oxidative damage associated with aging, chronic diseases, and inflammation-related conditions .

Neuroprotection

The compound’s antioxidant properties extend to the brain, where it may play a role in neuroprotection. Researchers have explored its impact on neuronal health, including its ability to scavenge reactive oxygen species (ROS) and protect against neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .

Anticancer Activity

2"-O-beta-L-galactopyranosylorientin: has attracted attention for its potential anticancer properties. In vitro studies have shown inhibitory effects on cancer cell proliferation, migration, and invasion. Further research is needed to understand its mechanisms and evaluate its efficacy in vivo .

Skin Health and UV Protection

Due to its antioxidant properties, this compound may contribute to skin health. It could protect against UV-induced skin damage by scavenging free radicals and reducing oxidative stress. Topical formulations containing 2’'-O-Beta-L-Galorientin might enhance skin resilience and prevent premature aging .

Diabetes Management

Some studies have explored the impact of 2"-O-beta-L-galactopyranosylorientin on glucose metabolism and insulin sensitivity. It may help regulate blood sugar levels and improve insulin resistance, making it relevant in diabetes management. However, more research is needed to establish its clinical significance .

Liu, W., Wei, D., & Wang, X. (2011). Inhibitory performance of 2,4-dihydroxybenzoic acid on pyrite and quartz. Metal Mine, 2011(06), 1-4. Link

properties

IUPAC Name |

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFHNKJGBCSLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2"-O-beta-L-galactopyranosylorientin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.